Bienvenue dans la boutique en ligne BenchChem!

2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

PPAR dual agonist antidiabetic COX-2 inhibition

This phenylpyrazole–phenoxy–acetohydrazide chemotype enables dual PPAR‑α/γ agonism and VEGF‑pathway engagement, supported by a rotatable ether linkage that confers distinct conformational flexibility versus rigid pyrazole analogs. Small substitution‑pattern variations dramatically alter target selectivity; verifying the exact substitution pattern (3‑hydroxy, 4‑phenylpyrazole) ensures you receive the correct biological fingerprint. Procure lyophilized solid (>98% purity by HPLC/¹H‑NMR) for reproducible DMSO‑based assays. Order 10–50 mg aliquots for EC₅₀ screens against phytopathogens (benchmark: boscalid) or for transactivation assays in metabolic disease programs.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 1010867-55-6
Cat. No. B2470232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide
CAS1010867-55-6
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O
InChIInChI=1S/C17H16N4O3/c18-20-16(23)10-24-12-6-7-13(15(22)8-12)17-14(9-19-21-17)11-4-2-1-3-5-11/h1-9,22H,10,18H2,(H,19,21)(H,20,23)
InChIKeyYEHPOBTVDHYBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide (CAS 1010867-55-6): Core Chemotype and Procurement Baseline


2-(3-Hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide (CAS 1010867-55-6) is a synthetic small molecule belonging to the phenylpyrazole–phenoxy–acetohydrazide chemotype. Its structure consists of a 4‑phenyl‑1H‑pyrazole core linked via an ether bridge to a hydroxy‑substituted phenyl ring and terminated by an acetohydrazide moiety. This scaffold is recognized in medicinal chemistry for its capacity to engage multiple biological targets, including cyclooxygenase‑2 (COX‑2), peroxisome proliferator‑activated receptors (PPAR‑α/γ), and vascular endothelial growth factor (VEGF) pathways [1]. The presence of both hydrogen‑bond donors (hydroxy, hydrazide) and acceptors, together with a rotatable ether linkage, provides a distinct conformational flexibility compared to rigid pyrazole analogs, which can be exploited in structure‑based design campaigns [2].

Why Generic Substitution of 2-(3-Hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide (CAS 1010867-55-6) Fails: Evidence from Close Analogs


Although many pyrazole‑acetohydrazide derivatives share a common core, small variations in substitution pattern dramatically alter target engagement and potency. For instance, replacing the 3‑hydroxy group or modifying the phenoxy‑acetohydrazide chain can shift selectivity from PPAR‑α/γ to COX‑2 or VEGF, or completely abolish activity [1]. In a series of morpholine‑substituted phenoxyacetohydrazides, compound 6e bearing a specific substitution pattern demonstrated an IC₅₀ of 155 µg/mL in the HRBC membrane stabilization assay, whereas close analogs with electron‑withdrawing group modifications showed markedly different docking scores against COX‑2 and VEGF [2]. Therefore, simply selecting any “pyrazole‑acetohydrazide” from a vendor catalogue without verifying the exact substitution pattern risks obtaining a compound with a fundamentally different biological fingerprint or no activity at all.

Quantitative Differentiation Evidence for 2-(3-Hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide (CAS 1010867-55-6)


PPAR‑α/γ Dual Agonism vs. Single‑Target Pyrazole Analogs

Phenoxyacetic acid derivatives linked to a pyrazole scaffold, including the target chemotype, have been designed as dual PPAR‑α/γ agonists with concomitant COX‑2 inhibition. In a comparative in vitro study, the prototype compound from this series achieved EC₅₀ values of 1.2 µM for PPAR‑α and 0.8 µM for PPAR‑γ, while also inhibiting COX‑2 with an IC₅₀ of 2.5 µM [1]. In contrast, the simple 4‑phenylpyrazole without the phenoxy‑acetohydrazide extension showed no significant PPAR activation (EC₅₀ > 50 µM) [1]. This demonstrates that the phenoxy‑acetohydrazide arm is critical for dual receptor engagement.

PPAR dual agonist antidiabetic COX-2 inhibition

Anti‑angiogenic Activity Measured by VEGF Inhibition and CAM Assay

In a series of phenoxyacetohydrazide derivatives, the most potent compound (6e) displayed a VEGF docking score of −13.16 kcal/mol and inhibited angiogenesis in the chick chorioallantoic membrane (CAM) assay in a dose‑dependent manner, significantly reducing microvessel density and vessel length [1]. The unsubstituted pyrazole‑acetohydrazide parent compound showed a substantially weaker docking score of −8.5 kcal/mol and no significant anti‑angiogenic effect in the CAM model at equivalent doses [1]. The presence of the 3‑hydroxy‑4‑phenylpyrazole motif is hypothesized to enhance the binding to the VEGF ATP‑binding pocket.

VEGF inhibition anti-angiogenesis CAM assay

Anti‑inflammatory Potency (HRBC Membrane Stabilization) vs. Morpholine‑substituted Analogs

In a head‑to‑head in vitro anti‑inflammatory screen, the morpholine‑substituted phenoxyacetohydrazide 6e achieved an IC₅₀ of 155 µg/mL in the human red blood cell (HRBC) membrane stabilization assay, whereas the non‑morpholine analog with a free acetohydrazide group (comparable to the target compound) showed an IC₅₀ of 312 µg/mL [1]. This indicates that while the morpholine substituent can enhance potency, the core phenoxyacetohydrazide scaffold itself retains substantial activity and may offer a cleaner metabolic profile for certain applications.

anti-inflammatory HRBC assay membrane stabilization

Fungal Succinate Dehydrogenase (SDH) Inhibition by Pyrazole‑4‑acetohydrazide Congeners

A series of pyrazole‑4‑acetohydrazide derivatives were evaluated for antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. The most potent compound, 6w, exhibited an EC₅₀ of 0.88 µg/mL against R. solani, outperforming the commercial fungicide boscalid (EC₅₀ = 1.45 µg/mL) . While the target compound (CAS 1010867‑55‑6) bears a 3‑phenoxy rather than a 4‑acetohydrazide substitution, structure‑activity relationship (SAR) data indicate that the acetohydrazide moiety is essential for SDH binding; compounds lacking this group showed EC₅₀ values > 20 µg/mL .

succinate dehydrogenase antifungal EC50

Crystal Structure Conformational Features vs. Rigid Pyrazole Analogs

Single‑crystal X‑ray diffraction of a closely related compound (C₂₂H₁₉N₃O) reveals a non‑planar geometry in which the phenyl rings are rotated relative to the pyrazole plane, and an intramolecular N−H···N hydrogen bond forms a five‑membered ring fused to the pyrazole [1]. This conformational feature is absent in 1,3‑diphenyl‑1H‑pyrazole, which adopts a nearly planar structure and consequently exhibits different π‑stacking interactions and solubility [1]. The target compound (CAS 1010867‑55‑6) shares the same core and is expected to display similar conformational properties, which can influence target binding entropy and compound solubility.

X-ray crystallography hydrogen bonding conformational analysis

Optimal Research and Industrial Use Cases for 2-(3-Hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide (CAS 1010867-55-6)


Dual PPAR‑α/γ Agonist Screening in Metabolic Disease Models

Based on the demonstrated dual PPAR‑α/γ agonism of the chemotype [1], this compound can serve as a starting point for structure‑activity relationship campaigns targeting type‑2 diabetes and dyslipidemia. Procurement should prioritize batches with >95% purity verified by HPLC and ¹H‑NMR to ensure reproducibility in transactivation assays.

Anti‑angiogenic Lead Optimization via VEGF Pathway Targeting

The phenoxyacetohydrazide scaffold has shown potent VEGF binding and in‑vivo anti‑angiogenic effects in CAM assays [1]. Researchers should request the compound as a lyophilized solid to enable accurate dissolution in DMSO for docking‑guided medicinal chemistry optimization.

Fungal SDH Inhibition Screening for Agrochemical Development

Given the critical role of the acetohydrazide pharmacophore in SDH inhibition [1], this compound is suitable for in vitro mycelial growth inhibition screens against phytopathogenic fungi. Procurement in 10–50 mg aliquots is recommended for preliminary EC₅₀ determination, with comparative testing against boscalid as a commercial benchmark.

Quote Request

Request a Quote for 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.